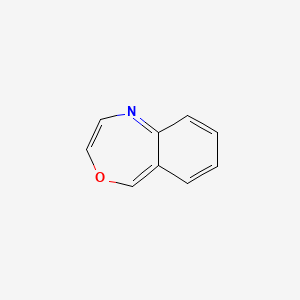

4,1-Benzoxazepine

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H7NO |

|---|---|

Poids moléculaire |

145.16 g/mol |

Nom IUPAC |

4,1-benzoxazepine |

InChI |

InChI=1S/C9H7NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-7H |

Clé InChI |

YAVSXFRYNGAFRN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=COC=CN=C2C=C1 |

Synonymes |

4,1-benzoxazepine |

Origine du produit |

United States |

Synthetic Methodologies for 4,1 Benzoxazepine and Derivatives

Conventional and Racemic Synthesis Approaches

Conventional methods for constructing the 4,1-benzoxazepine ring system often involve multi-step sequences that result in racemic or achiral products. These foundational strategies have been instrumental in the initial exploration of this heterocyclic system.

N-Alkylation and Subsequent Cyclization Strategies

A common and established route to 4,1-benzoxazepines involves a two-step process beginning with the N-alkylation of an appropriate precursor, followed by an intramolecular cyclization to form the seven-membered ring. These methods are versatile but typically yield racemic mixtures when a new stereocenter is formed.

One such approach involves the N-alkylation of 2-aminobenzhydrol (B79127), which is then subjected to cyclization in the presence of an ethanolic sodium solution to produce 5-phenyl-1,3,5-trihydro-4,1-benzoxazepine-2-ones. mdpi.com Another prominent example is the N-alkylation of N-methylanthranilic acid with an α-chloroacid. mdpi.com The resulting intermediate undergoes intramolecular cyclization to furnish a this compound-3,5-dione. mdpi.com A similar strategy has been applied in the synthesis of 1,4-benzodiazepine (B1214927) derivatives, where tandem N-alkylation, ring-opening of an aziridine, and subsequent cyclization reactions provide access to the desired heterocyclic core. acs.org

One-Step Cyclization via Sulfonium (B1226848) Salt Formation

To improve efficiency, one-step methodologies have been developed. A notable example is the synthesis of 4,1-benzoxazepines through the reaction of N-tosyl-1,3-aminoalcohols with bromoethylsulfonium salts. mdpi.com This reaction proceeds through the in-situ generation of a vinyl sulfonium salt. mdpi.comchim.it The subsequent intramolecular cyclization, or annulation, yields the this compound scaffold. mdpi.comchim.itresearchgate.net This approach streamlines the synthetic process, avoiding the isolation of intermediates and offering a more direct route to the target heterocycle. mdpi.comacs.org

Asymmetric Synthesis and Stereochemical Control

The growing importance of enantiopure pharmaceuticals has driven the development of asymmetric synthetic methods for 4,1-benzoxazepines. These strategies aim to control the formation of stereocenters, providing access to specific enantiomers with distinct biological profiles.

Chiral Pool Methodology for Enantiopure this compound-2,5-diones

The chiral pool approach is a robust strategy for asymmetric synthesis that utilizes readily available, inexpensive enantiopure starting materials, such as amino acids. researchgate.net This methodology has been successfully employed to synthesize chiral this compound-2,5-diones. researchgate.netnih.gov

In this method, naturally occurring (+)-(S)-amino acids are converted to (−)-(S)-2-chloro or (−)-(S)-2-bromoacids with high enantiomeric excess. nih.gov These chiral α-haloacids are then coupled with substituted anthranilic acids. researchgate.netnih.gov The choice of halogen on the α-haloacid has a significant impact on the reaction pathway. When (S)-2-bromoacids are used, the reaction can proceed as a one-pot synthesis to yield (3R)-4,1-benzoxazepine-2,5-diones, as the greater leaving group ability of bromide facilitates direct cyclization. researchgate.net However, this can sometimes lead to racemization through transhalogenation. nih.gov

Conversely, the use of (S)-2-chloroacids exclusively yields (S)-N-acylanthranilic acids. nih.gov A subsequent, separate base-mediated step is then required to induce intramolecular cyclization to form the (3R)-4,1-benzoxazepine-2,5-diones. researchgate.netnih.gov Although this is a two-step process, it often provides the final product with a higher enantiomeric excess. nih.gov The cyclization of the N-acylated anthranilic acid intermediates derived from chloroacids typically requires heating with a base like potassium carbonate in a solvent such as DMF. mdpi.comresearchgate.net

Table 1: Synthesis of (3R)-3-Alkyl-4,1-benzoxazepine-2,5-diones via Chiral Pool Methodology This is an interactive table. You can sort and filter the data.

| Starting Anthranilic Acid | Starting (S)-α-haloacid | Intermediate | Product | Reaction Conditions for Cyclization | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | (S)-2-chloropropanoic acid | (S)-N-(1-carboxyethyl)anthranilic acid | (3R)-3-Methyl-4,1-benzoxazepine-2,5-dione | K₂CO₃, DMF, 80°C | mdpi.comresearchgate.net |

| Substituted anthranilic acids | (S)-2-bromopropanoic acid | Not isolated | (3R)-3-Alkyl-4,1-benzoxazepine-2,5-diones | One-pot reaction | researchgate.netnih.gov |

Enantioselective Brønsted Acid-Catalyzed Cyclizations

Metal-free organocatalysis represents a powerful tool for asymmetric synthesis. Enantioselective Brønsted acid catalysis has been effectively used to synthesize chiral 1,4-benzoxazepines. This approach relies on the desymmetrization of prochiral substrates using a chiral catalyst.

A notable application involves the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a confined chiral phosphoric acid, such as a SPINOL-derived catalyst. nih.gov This metal-free process facilitates the intramolecular ring-opening of the oxetane (B1205548) by a tethered aminophenol, leading to the formation of the seven-membered 1,4-benzoxazepine (B8686809) ring with a high degree of enantiocontrol. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of substrates, affording chiral 1,4-benzoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). nih.gov The effectiveness of this method highlights its potential for constructing structurally diverse and enantioenriched 1,4-benzoxazepine libraries. nih.govresearchgate.net

Table 2: Enantioselective Brønsted Acid-Catalyzed Synthesis of 1,4-Benzoxazepines This is an interactive table. You can sort and filter the data.

| Substrate | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Oxetane-tethered nitroarene | Chiral Phosphoric Acid (CPA-3) | Good to High | Up to 94% | |

| 2-(Oxetan-3-yl)oxyaniline derivative | SPINOL-derived chiral phosphoric acid | Up to 98% | Up to 94% | nih.gov |

Diastereoselective Domino Reactions for Selectivity Control

Domino reactions, or cascade reactions, offer an efficient approach to molecular complexity by forming multiple chemical bonds in a single synthetic operation. Diastereoselective domino reactions are particularly valuable for controlling the relative stereochemistry of multiple stereocenters.

The domino Knoevenagel– nih.gov-hydride shift cyclization reaction has been utilized for the regio- and diastereoselective synthesis of condensed 1,4-benzoxazepine derivatives. beilstein-journals.orggrafiati.com In this process, a 4-aryl-2-phenyl-1,4-benzoxazepine derivative reacts with a 1,3-dicarbonyl compound. grafiati.comnih.gov The reaction sequence is initiated by a Knoevenagel condensation, followed by a nih.gov-hydride shift and a subsequent diastereoselective 6-endo cyclization. grafiati.comnih.gov This cascade affords complex fused heterocyclic systems, such as the 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d] researchgate.netbenzoxazepine skeleton, with complete diastereoselectivity. grafiati.comnih.gov The control of selectivity in these reactions can be influenced by factors such as temperature and the choice of catalyst.

Modern Synthetic Techniques

Contemporary approaches to the synthesis of 4,1-benzoxazepines have increasingly focused on efficiency, atom economy, and the ability to introduce molecular diversity. These methods often employ advanced catalytic processes to facilitate key bond-forming events.

Microwave-Assisted Cyclization Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating. x-mol.netnih.gov In the context of this compound synthesis, microwave-assisted methods have been particularly effective for cyclization reactions.

A notable application is the 7-exo-tet cyclization of N-acylanthranilic acids to produce (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones. x-mol.netnih.gov This method offers a rapid and high-yielding route to these chiral benzoxazepinediones, with reaction times as short as 20 minutes. x-mol.netnih.gov The efficiency of this microwave-assisted approach provides a significant advantage over traditional thermal methods. x-mol.netnih.gov

Furthermore, microwave assistance has been successfully employed in the one-pot synthesis of fused benzoxazepine-isoquinoline scaffolds. researchgate.net This procedure involves a sequence of an Ugi reaction, tautomerization, and an intramolecular nucleophilic substitution, highlighting the utility of microwave irradiation in facilitating multi-component and tandem reactions for the construction of complex heterocyclic systems. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones

| Method | Reaction Time | Yield | Reference |

| Microwave-Assisted | 20 minutes | High | x-mol.netnih.gov |

| Conventional Heating | Longer | Lower | x-mol.netnih.gov |

Visible-Light-Catalyzed Decarboxylative Cyclization

In a move towards more sustainable and milder reaction conditions, visible-light photocatalysis has been developed for the synthesis of 1,4-benzoxazepine derivatives. acs.orgnih.govacs.org This innovative approach utilizes 2-alkoxyarylaldehydes as the oxygen source and N-arylglycines as the nitrogen source, operating at room temperature under a nitrogen atmosphere. acs.orgnih.gov

The reaction, which can be completed within two hours, proceeds via the decarboxylation of N-arylglycine to generate an α-amino radical. acs.org This radical intermediate then participates in a cyclization process to form the 1,4-benzoxazepine ring system. acs.org This method is notable for its speed, efficiency, and the use of readily available starting materials, offering a convenient pathway to a variety of 2-alkyl-N-phenyl-substituted 1,4-benzoxazepines. acs.orgnih.govacs.org

Table 2: Key Features of Visible-Light-Catalyzed Synthesis of 1,4-Benzoxazepines

| Feature | Description | Reference |

| Catalyst | Photocatalyst (e.g., Methylene Blue) | researchgate.net |

| Reactants | 2-Alkoxyarylaldehydes, N-Arylglycines | acs.orgnih.gov |

| Conditions | Visible light, Room temperature, Nitrogen atmosphere | acs.orgnih.gov |

| Reaction Time | ~2 hours | acs.orgnih.gov |

| Mechanism | Decarboxylative Cyclization | acs.orgnih.gov |

Base-Mediated Cyclization Reactions (e.g., 7-exo-dig Cyclizations)

Base-mediated cyclization reactions, particularly those following a 7-exo-dig pathway, represent a highly effective and regioselective strategy for synthesizing this compound derivatives. rsc.orgresearchgate.net This approach is particularly useful for the construction of 1,4-benzoxazepine-5(2H)-ones from Ugi-propargyl precursors. rsc.orgresearchgate.net

The process typically involves a two-step sequence: an initial Ugi multicomponent reaction to assemble the precursor, followed by an intramolecular cyclization. rsc.orgresearchgate.net The cyclization is mediated by a base, such as potassium carbonate (K₂CO₃), which promotes the attack of a less-nucleophilic oxygen atom onto a pendant alkyne moiety. rsc.orgresearchgate.net This regioselective 7-exo-dig cyclization affords the desired 1,4-benzoxazepine-5(2H)-one derivatives in good to excellent yields without the need for a metal catalyst. rsc.orgresearchgate.net

Silver-catalyzed 7-exo-dig cyclization of silylenolether-ynesulfonamides has also been reported to exclusively yield bridged azabicyclic frameworks at ambient temperatures. nih.gov Additionally, base-mediated 7-exo-dig cyclizations have been instrumental in the synthesis of imidazole-fused 1,4-benzoxazepines, demonstrating the versatility of this approach in creating complex fused systems. acs.orgacs.org In some cases, these reactions can lead to a mixture of exocyclic and endocyclic products, with the potential for base-catalyzed conversion of the exo to the endo form. acs.org

Tandem Transformation Strategies (e.g., C-N Coupling/C-H Carbonylation)

Tandem reactions, which combine multiple bond-forming events in a single operation, offer an elegant and efficient route to complex molecules. A notable example in the synthesis of this compound derivatives is the tandem C-N coupling/C-H carbonylation strategy. researchgate.netnih.govresearchgate.net

This approach has been successfully applied to the synthesis of benzo-1,4-oxazepine derivatives from various anilines and allyl halides under a carbon dioxide atmosphere. researchgate.netnih.gov The reaction is typically catalyzed by a copper salt. A plausible mechanism involves the formation of a Cu(I) complex that undergoes oxidative addition with the allyl halide to form a Cu(III) intermediate. mdpi.com This intermediate then reacts with the aniline, and subsequent ortho-carbonylation and reductive elimination yield the benzoxazepine product and regenerate the Cu(I) catalyst. mdpi.com This methodology provides access to a range of benzo-1,4-oxazepine derivatives in good yields. nih.govresearchgate.net

Synthesis of Fused this compound Systems (e.g., Imidazole-Fused, Anthracenooxazepines)

The fusion of the this compound core with other heterocyclic or aromatic rings leads to structurally complex and potentially biologically active compounds. Various synthetic strategies have been developed to access these fused systems.

For instance, imidazole-fused 1,4-benzoxazepines have been synthesized via base-mediated 7-exo-dig cyclizations. acs.orgacs.orgmetu.edu.tr The synthesis of the necessary precursors often involves O-propargylation of salicylaldehyde (B1680747) derivatives, followed by condensation with 1,2-diaminobenzene. acs.org The subsequent base-mediated cyclization of the terminal alkyne-containing substrates can yield both exocyclic and endocyclic fused products. acs.org InCl₃ has also been used to catalyze the synthesis of benzimidazole-fused 1,4-oxazepines through the intramolecular addition of a pendant alcohol to an in-situ generated imine. researchgate.net

The synthesis of anthracenooxazepines has also been reported, involving the cyclization of 3-(3,4-dimethoxyphenoxyalkylamino)phthalides in polyphosphoric acid (PPA) solution. researchgate.net This reaction leads to the formation of demethylated and demethoxylated 2,3-dihydro-8-oxo-anthraceno[9,1-ef] acs.orgoxazepines. researchgate.net

Ring Closure Strategies from Diverse Precursors (e.g., 2-Aminophenols with Alkynones)

A versatile method for the synthesis of benzo[b] acs.orgoxazepine derivatives involves the reaction of 2-aminophenols with alkynones. rsc.orgresearchgate.net This reaction, typically carried out in a solvent like 1,4-dioxane (B91453) at elevated temperatures, provides access to a range of substituted benzo[b] acs.orgoxazepines. rsc.orgresearchgate.net

Mechanistic studies suggest that the hydroxyl proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization to form the benzoxazepine ring. rsc.orgresearchgate.net This method is notable for its ability to construct a less common isomer of the benzoxazepine family. rsc.org Similarly, the reaction of 2-aminophenol (B121084) with substituted 4-hydroxychalcones in the presence of glacial acetic acid has been used to synthesize 2,3-dihydro-1,5-benzoxazepine derivatives. sci-hub.se

Chemical Reactivity and Transformations of 4,1 Benzoxazepine Derivatives

Intramolecular Cyclization Mechanisms

The formation of the 4,1-benzoxazepine ring system is often achieved through intramolecular cyclization, a process that can be mediated by various reagents and conditions.

One common strategy involves the coupling of anthranilic acids with α-haloacids to form N-acylanthranilic acid precursors. mdpi.com These precursors then undergo base-mediated intramolecular cyclization to yield this compound-2,5-diones. mdpi.comresearchgate.net The reaction typically proceeds by converting the carboxylic acid of the N-acylanthranilic acid to an acid halide, which then undergoes cyclization. mdpi.com The choice of halogen on the α-haloacid can influence the reaction, with bromo-substituted precursors sometimes cyclizing directly, while chloro-substituted ones often require a base catalyst like potassium carbonate. mdpi.com

Another approach involves a domino Knoevenagel– mdpi.com-hydride shift cyclization. beilstein-journals.org This process can be used to prepare condensed 2-phenyl-1,4-benzoxazepines and involves the cleavage of a C(sp³)–H bond alpha to a tertiary amine through a mdpi.com-hydride shift, leading to a zwitterionic intermediate that subsequently cyclizes. beilstein-journals.org

A novel cascade process for forming a this compound has also been reported, which involves an initial hydroalkoxylation of an alkynyl alcohol to an enol ether, followed by protonation and a Prins cyclization. nih.gov Furthermore, 7-exo-dig cyclizations of substrates containing alkyne functional groups provide another route to imidazole-fused 1,4-benzoxazepines. acs.org

The table below summarizes various intramolecular cyclization methods for synthesizing this compound derivatives.

| Starting Materials | Key Reagents/Conditions | Product Type | Ref. |

| Anthranilic acids and α-haloacids | SOCl₂, K₂CO₃, DMF | This compound-2,5-diones | mdpi.comresearchgate.net |

| 4-Aryl-2-phenyl-1,4-benzoxazepine derivative | Domino Knoevenagel– mdpi.com-hydride shift | Condensed 2-phenyl-1,4-benzoxazepines | beilstein-journals.org |

| Perhydroisoindole with an alkynyl alcohol | La(OTf)₃ | Bridged this compound | nih.gov |

| Imidazole-substituted substrates with alkynes | NaH, DMF | Imidazole-fused 1,4-benzoxazepines | acs.org |

| 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, isocyanide | One-pot, catalyst-free | Oxazepine-quinazolinone bis-heterocyclic scaffolds | nih.gov |

Ring Cleavage Reactions of Benzoxazepines

The seven-membered ring of 4,1-benzoxazepines can undergo cleavage under certain conditions. For instance, 2,3,4,5-tetrahydro-1,4-benzoxazepines have been shown to cleave at the N–C(5) bond when treated with activated alkynes in methanol. researchgate.net This reaction results in the formation of o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl(aminoethyl) ethers. The rate of this cleavage is influenced by the electronic effects of substituents at the C-5 position. researchgate.net

Interconversion and Tautomerization Studies

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for certain this compound derivatives. Keto-enol tautomerism can occur in derivatives containing a carbonyl group adjacent to a carbon with a hydrogen atom. vulcanchem.com For example, 8-bromo-3,4-dihydrobenzo[f] mdpi.comclockss.orgoxazepin-5(2H)-imine can exist in a tautomeric form where the double bond is within the oxazepine ring. google.com This equilibrium between different tautomeric forms can be influenced by factors such as the solvent and pH, and it can affect the compound's reactivity and biological interactions. vulcanchem.comunlp.edu.arconicet.gov.ar

Studies on related diazepine (B8756704) derivatives have shown that the preference for enol-imino or keto-enamine tautomers can depend on the state of aggregation and intermolecular interactions. unlp.edu.arconicet.gov.ar While one tautomer may be more stable in the gas phase or in aprotic solvents, the other may be favored in the solid state or in protic solvents. unlp.edu.arconicet.gov.ar

Post-Cyclization Modifications (e.g., Acetylation, Saponification)

Following the formation of the this compound ring, further modifications can be carried out to synthesize a variety of derivatives. These post-cyclization reactions are essential for creating libraries of compounds for structure-activity relationship studies.

Acetylation: Acetylation is a common modification. For instance, a piperidine-4-acetic acid derivative of a this compound was synthesized via acetylation and was found to be an effective inhibitor of cholesterol synthesis. nih.gov In some cases, acetylation of related benzodiazepine (B76468) systems can lead to ring-opened products rather than the expected N-acetylated compounds, highlighting the influence of reaction conditions and substrate structure. researchgate.net

Saponification: Saponification, or the hydrolysis of an ester under basic conditions, is another key transformation. It is often used to convert ester derivatives of 4,1-benzoxazepines into their corresponding carboxylic acids. This is exemplified in the synthesis of 3-hydroxy-1,4-benzodiazepines, where a 3-acetoxy derivative is selectively saponified to the desired 3-hydroxy product. researchgate.net Microbial enantioselective ester hydrolysis has also been employed for the preparation of optically active this compound-3-acetic acid derivatives. nih.gov

The table below provides examples of post-cyclization modifications of this compound and related structures.

| Reaction Type | Substrate | Reagent(s) | Product | Ref. |

| Acetylation | This compound derivative with a piperidine (B6355638) moiety | Acetic anhydride | Piperidine-4-acetic acid derivative | nih.gov |

| Saponification | 3-Acetoxy-1,4-benzodiazepine | Base | 3-Hydroxy-1,4-benzodiazepine | researchgate.net |

| Hydrolysis | Ethyl ester of 5-phenyl-4,1-benzoxazepine-3-acetic acid | Pseudomonas diminuta | (3R,5S)-(-)-5-phenyl-4,1-benzoxazepine-3-acetic acid | nih.gov |

| N-debenzylation | N-benzyl-benz mdpi.comclockss.orgoxazepine | H₂, Pd/C | Secondary amine derivative | acs.org |

| Tosylation | Alcohol derivative of benz mdpi.comclockss.orgoxazepine | TsCl | Tosylated product | acs.org |

Spectroscopic and Structural Characterization of 4,1 Benzoxazepine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

NMR spectroscopy is a cornerstone for the characterization of 4,1-benzoxazepine compounds, providing detailed information about the molecular framework.

¹H NMR (Proton NMR) analysis reveals the chemical environment of protons within the molecule. For instance, in a series of synthesized this compound-2,5-diones, the proton at the chiral center typically appears as a singlet, with its chemical shift influenced by neighboring electron-withdrawing groups. mdpi.com In one case, this proton was observed slightly downfield at approximately δ 4.79 ppm, compared to its precursor acid at δ 4.45 ppm, due to the inductive effect of the adjacent oxygen atom. mdpi.comresearchgate.net The aromatic protons of the benzoxazepine core generally appear as multiplets in the aromatic region of the spectrum. mdpi.comacs.orgnih.gov

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton. The carbonyl carbons of the lactam and lactone rings in 4,1-benzoxazepinone derivatives are particularly diagnostic, often resonating at downfield chemical shifts. For example, the lactam carbonyl in a 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivative resonates at approximately δ 170 ppm. The carbons of the benzene (B151609) ring and other substituents also show characteristic signals that aid in structural confirmation. mdpi.comacs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3,3-Dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo researchgate.netnih.govimidazo[2,1-c] mdpi.comresearchgate.netoxazepin-5-amine | 1.32 (s, 6H), 1.83–1.88 (m, 2H), 3.54–3.56 (m, 1H), 3.63–3.65 (m, 1H), 4.33 (s, 1H), 7.25–7.85 (m, ArH, 9H) | 29.8, 40.3, 42.5, 71.0, 75.9, 110.3, 114.2, 120.5, 121.4, 122.8, 123.1, 129.6, 136.3, 143.5, 146.4, 149.7 | mdpi.com |

| (Z)-7-Benzylidene-6,7-dihydrobenzo[f]benzo researchgate.netnih.govimidazo[1,2-d] mdpi.comresearchgate.netoxazepane | 8.72 (d, J = 8.1 Hz, 1H), 7.93–7.87 (m, 1H), 7.74–7.65 (m, 1H), 7.54–7.45 (m, 4H), 7.40 (dd, J = 10.7, 4.5 Hz, 2H), 7.38–7.33 (m, 2H), 7.23–7.15 (m, 3H), 4.99 (s, 2H) | 156.1, 150.4, 143.5, 134.6, 133.9, 132.0, 131.8, 131.7, 129.1, 128.9, 128.7, 127.3, 126.5, 123.4, 122.7, 120.8, 120.1, 117.5, 110.8, 68.8 | acs.org |

| 6-Methylbenzo[f]benzo researchgate.netnih.govimidazo[1,2-d] mdpi.comresearchgate.netoxazepane | 8.22 (d, J = 7.3 Hz, 1H), 7.83 (d, J = 8.3 Hz, 1H), 7.45 (t, J = 7.7 Hz, 1H), 7.39 (d, J = 8.1 Hz, 1H), 7.36–7.27 (m, 3H), 7.13 (d, J = 8.1 Hz, 1H), 6.50 (s, 1H), 2.15 (s, 3H) | 158.0, 150.0, 149.0, 142.7, 134.5, 132.4, 130.9, 125.7, 123.6, 123.5, 123.0, 121.4, 120.1, 109.6, 108.5, 18.6 | nih.gov |

Mass Spectrometry (MS) Applications (EIMS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds.

Electron Ionization Mass Spectrometry (EIMS) provides information about the fragmentation patterns of the molecules, which can be used for structural elucidation. beilstein-journals.org The fragmentation of 2,3-dihydro-1,4-benzoxazepines often involves cross-ring cleavages. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of precision. researchgate.netresearchgate.net For example, in the characterization of a 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivative, the molecular ion peak [M+H]⁺ in the HRMS spectrum matched the calculated molecular formula C₁₆H₁₅NO₃. This technique is essential for confirming the successful synthesis of new this compound derivatives. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within this compound molecules.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. mdpi.com In this compound derivatives, characteristic absorption bands are observed for C=O (carbonyl) stretching in the lactam or lactone rings, C-N (carbon-nitrogen) stretching, and C-O (carbon-oxygen) stretching vibrations. orientjchem.org Aromatic C-H and C=C stretching vibrations are also typically observed. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of these compounds. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The position and intensity of the absorption bands can be influenced by the substituents on the benzoxazepine core.

Table 2: Spectroscopic Data for a Representative this compound Derivative

| Spectroscopic Technique | Observed Data | Reference |

|---|---|---|

| IR (cm⁻¹) | 3273 (O-H), 3025 (C-H aromatic), 2977 (C-H aliphatic), 1714 (C=O lactone), 1667 (C=O lactam), 1597-1557 (C=C aromatic) | orientjchem.org |

| UV-Vis (λmax, nm) | Data not consistently reported in the provided context. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline this compound compounds. mdpi.comnih.gov This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com For example, single-crystal X-ray diffraction was used to confirm the (3R)-configuration of several newly synthesized this compound-2,5-diones. The resulting crystal structures also reveal details about the conformation of the seven-membered ring and the orientation of substituents in the solid state. nih.gov The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagrams generated from X-ray diffraction data provide a clear visual representation of the molecular structure. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 4,1 Benzoxazepine

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for the theoretical analysis of 4,1-benzoxazepine and its analogues. These methods model the electronic structure of molecules to predict their behavior and properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is employed to determine optimized geometries, electronic properties, and relative stabilities of different molecular conformations.

Studies on benzoxazepine derivatives have utilized DFT, often with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional, combined with basis sets like 6-31G+(d,p) or 6-311G(d,p), to perform geometry optimizations. researchgate.netresearchgate.net These calculations are crucial for finding the most stable three-dimensional structure of the molecule (the ground state geometry) and understanding its electronic distribution. For instance, the optimization of halogenated benzoxazepine derivatives has been carried out at the B3LYP/6-31G+(d,p) level of theory. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electric fields, such as light. researchgate.net It is a powerful method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net

For benzoxazepine derivatives, TD-DFT calculations, often performed at levels like B3LYP/6-311+G(d,p), have been used to simulate their UV-Vis spectra. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm molecular structures and understand electronic transitions. nih.gov For example, computational studies on some derivatives show an absorption peak around 260 nm, which is attributed to a π-π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The excellent correlation often found between calculated and experimental absorption wavelengths validates the computational models used. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. imperial.ac.uk The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

In studies of benzoxazepine derivatives, FMO analysis has been used to understand charge transfer within the molecule and to predict reactivity. researchgate.netnih.gov For some substituted derivatives, the HOMO-LUMO energy gap has been found to be in the range of 3.38 to 4.01 eV. espublisher.com The distribution of these orbitals is also analyzed; for instance, the HOMO might be located on one part of the molecule (like a benzene (B151609) ring), while the LUMO is localized on another, indicating the sites for electrophilic and nucleophilic attack, respectively. espublisher.comnih.gov

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity and stability. espublisher.comespublisher.com These descriptors provide valuable information for understanding the chemical behavior of the compounds. espublisher.com

| Parameter | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Intermolecular Interactions and Non-Covalent Interactions

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods are essential for identifying and quantifying these forces, which dictate crystal packing and influence physical properties.

Hydrogen bonds are a critical type of non-covalent interaction that often directs the supramolecular assembly of molecules in crystals. utah.edu Computational analyses can precisely determine the geometry and energy of these bonds.

In the context of related heterocyclic structures, computational studies have identified and characterized various types of hydrogen bonds, including conventional N-H···O bonds and weaker C-H···O interactions. researchgate.net For example, in a related benzodiazepine (B76468) dione, molecules are linked by N4-H4···O7 hydrogen bonds. Quantum chemical calculations can estimate the energy of these interactions; for instance, C-H···O hydrogen bond energies have been calculated to be in the range of 27.1 to 38.8 kJ/mol for certain benzodiazepine derivatives. researchgate.net These interactions are often dominant forces in the crystal packing, linking molecules into chains or more complex three-dimensional networks.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. The analysis provides a percentage breakdown of different types of atomic contacts, offering a summary of the forces holding the crystal together. mdpi.com

For various benzoxazepine and benzodiazepine derivatives, Hirshfeld surface analysis has shown that H···H, H···C/C···H, and H···O/O···H interactions are the most significant contributors to crystal packing. researchgate.netresearchgate.net For example, one study on a pyrrolo[2,1-c] researchgate.netresearchgate.netbenzodiazepine found the contributions to be H···H (49.8%), H···C/C···H (25.7%), and H···O/O···H (20.1%). researchgate.net Another similar compound showed contributions of H···H (60.6%), H···C/C···H (18.0%), and H···O/O···H (17.4%). These results indicate that van der Waals forces and hydrogen bonding are the primary interactions governing the crystal structure. researchgate.net

| Interaction Type | Contribution (%) in Study 1 researchgate.net | Contribution (%) in Study 2 |

|---|---|---|

| H···H | 49.8 | 60.6 |

| H···C/C···H | 25.7 | 18.0 |

| H···O/O···H | 20.1 | 17.4 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds, including weak non-covalent interactions. mdpi.comnih.gov QTAIM analysis can confirm the presence of hydrogen bonds and other stabilizing interactions by identifying bond critical points (BCPs) between interacting atoms. researchgate.netnih.gov Studies on benzoxazepine derivatives have used QTAIM to confirm that the molecules are stabilized by a network of hydrogen bonds and other non-covalent interactions, with findings consistent with both Hirshfeld and NBO analyses. researchgate.netresearchgate.net

Hydrogen Bonding Analysis

Molecular Modeling and Dynamics

Computational techniques, including molecular modeling and dynamics simulations, serve as powerful tools for investigating the behavior of this compound derivatives at an atomic level. These methods provide critical insights into molecular interactions, conformational stability, and material properties, guiding further experimental research.

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. researchgate.netuobaghdad.edu.iq This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. researchgate.net

Studies on benzoxazepine derivatives have utilized molecular docking to explore their potential as therapeutic agents. For instance, various bis-benzoxazepine derivatives were docked against the progesterone (B1679170) receptor to evaluate their potential as anticancer agents. researchgate.netorientjchem.org The results highlighted several compounds with high binding affinities, indicated by their negative binding free energy (ΔG) scores. orientjchem.org These favorable interactions are often stabilized by the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues in the receptor's active site. researchgate.netorientjchem.org

In a study investigating potential inhibitors for tuberculosis, a triazinobenzoxazepine derivative was identified as a promising hit from a large chemical library screened against the Protein Kinase G (PknG) ATP binding pocket. frontiersin.org The docking results were further refined by calculating the binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, which often provides a more accurate estimation than docking scores alone. frontiersin.org

Key findings from molecular docking studies on benzoxazepine derivatives are summarized below:

| Compound Class | Target Protein | Docking Score (ΔG kcal/mol) | Key Interactions |

| Bis-Benzoxazepine Derivatives | Progesterone Receptor | -9.58, -9.28, -9.11 | 3 Hydrogen Bonds orientjchem.org |

| Triazinobenzoxazepine Derivative | Protein Kinase G (PknG) | -12.75 | Hydrogen bonds with Val235, Tyr234, Glu233, Gly237, Ser239, and Arg242 frontiersin.org |

| 1,4-Benzodiazepine (B1214927) Derivative (Propoxazepam) | Phosphodiesterase 4B (PDE4B) | -10.3 | Hydrophobic clamp interaction medicine.dp.ua |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Adsorption Studies

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. drugdesign.org This method is used to study the stability of ligand-protein complexes identified through docking and to analyze the conformational preferences of molecules in different environments. researchgate.netnih.gov

MD simulations have been employed to assess the stability of benzoxazepine derivatives when bound to their target proteins. frontiersin.org The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation to ensure that the complex remains stable. mdpi.com For example, simulations of a triazinobenzoxazepine derivative complexed with PknG confirmed the stability of the docked conformation. frontiersin.org

In the context of materials science, MD simulations are used to investigate the adsorption of molecules onto surfaces. Studies on newly synthesized benzoxazepine derivatives as corrosion inhibitors for mild steel have used MD simulations to understand their adsorption behavior. researchgate.net These simulations model the interaction between the inhibitor molecules and the metal surface in an aqueous environment. The results, including adsorption energies, indicate the strength and nature of the adsorption process. A high, negative adsorption energy suggests a strong and spontaneous adsorption process, which is crucial for effective corrosion inhibition. researchgate.net For instance, the adsorption energy for certain benzoxazepine derivatives on a steel surface was found to be significantly negative, indicating a stable and protective adsorbed layer. researchgate.net

The conformational preferences of the benzoxazepine ring system can also be analyzed using MD simulations. By simulating the molecule in a solvent, researchers can identify low-energy conformations and understand the flexibility of the seven-membered ring, which is a key determinant of its biological activity. nih.gov

| Simulation Type | System Studied | Key Findings/Parameters |

| Adsorption Study | Benzoxazepine derivatives on mild steel in HCl | Adsorption followed Langmuir isotherm; ΔG°ads value of –40.19 kJ mol⁻¹, indicating mixed physisorption and chemisorption. researchgate.net |

| Conformational Analysis | Benzodiazepine-like peptide in SDS micelles | Adopted an amphipathic helicoid structure stabilized by an ionic bridge. researchgate.net |

| Stability Analysis | Triazinobenzoxazepine-PknG complex | The complex remained stable throughout the MD simulation, validating the docking results. frontiersin.org |

Prediction of Electronic and Optical Properties (e.g., Non-Linear Optics)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the electronic and optical properties of novel molecules. jmaterenvironsci.combohrium.com These theoretical calculations provide insights into molecular structure, reactivity, and potential applications in materials science, such as in non-linear optics (NLO). nih.govdntb.gov.ua

DFT calculations can determine various electronic properties of this compound derivatives. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. nih.gov

Furthermore, DFT is a powerful tool for predicting NLO properties. nih.govdntb.gov.ua Materials with significant NLO responses are in demand for applications in optoelectronics and photonics. scirp.org The NLO properties are characterized by parameters such as linear polarizability (α) and the first and second hyperpolarizabilities (β and γ). Large hyperpolarizability values indicate a strong NLO response. nih.gov Studies on various heterocyclic compounds have shown that the presence of electron-donating and electron-withdrawing groups, as well as extended π-conjugated systems, can significantly enhance NLO properties. scirp.orgresearchgate.net Theoretical studies on triazole derivatives, for example, have identified compounds with significant hyperpolarizability values, suggesting their potential for use in NLO materials. nih.govdntb.gov.ua Similar computational screening of this compound derivatives could identify candidates with promising NLO characteristics.

| Compound/Derivative | Method | Predicted Property | Value |

| Substituted 1,2,4-triazole (B32235) (7c) | DFT | HOMO-LUMO Gap | 4.618 eV nih.govdntb.gov.ua |

| Substituted 1,2,4-triazole (7c) | DFT | Linear Polarizability (α) | 4.195 x 10⁻²³ esu nih.govdntb.gov.ua |

| Substituted 1,2,4-triazole (7c) | DFT | First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu nih.govdntb.gov.ua |

| Substituted 1,2,4-triazole (7c) | DFT | Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu nih.govdntb.gov.ua |

| Benzodiazepine derivatives | RHF/STO-3G | Electron Density (ρc) at Bond Critical Points | 0.2 - 0.5 a.u. jmaterenvironsci.com |

Structure Activity Relationship Sar and Rational Design in 4,1 Benzoxazepine Chemistry

Influence of Core Scaffolding on Biological Activity

The core scaffolding of 4,1-benzoxazepine has been identified as a key element in the design of inhibitors for enzymes like phosphoinositide 3-kinase (PI3K) and squalene (B77637) synthase. For instance, the discovery of Taselisib, a PI3K inhibitor, highlights the significance of the benzoxazepine core in achieving potent and selective inhibition. Similarly, derivatives of this compound have demonstrated efficacy as squalene synthase inhibitors, a critical enzyme in cholesterol biosynthesis.

Furthermore, research has demonstrated that the methyleneoxy enamine sulfonyl functional group within the 1-(benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine scaffold is essential for its antitumor properties. tandfonline.comugr.es This indicates that the core structure, in conjunction with specific functionalization, dictates the therapeutic potential of these compounds. The versatility of the this compound scaffold allows it to serve as a foundational structure for developing a wide range of therapeutic agents, including those with neuroprotective effects targeting the 5-HT1A receptor.

Role of Substituents on Pharmacological Properties

The pharmacological profile of this compound derivatives can be finely tuned by the strategic placement and nature of various substituents on the core scaffold. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

Modulations at Aromatic Ring Positions (e.g., C2, C7)

Substitutions on the aromatic ring of the this compound nucleus have a profound effect on biological activity. For example, in the context of PI3K inhibitors like Taselisib, the introduction of a pyrazole (B372694) group at the C2 position and a triazole at the C7 position significantly modulates the compound's pharmacological properties.

In a different context, structure-activity relationship studies on 1,4-benzodiazepine-2-ones, a related class of compounds, have shown that electron-withdrawing groups such as chloro, bromo, or nitro at the C7 position can enhance anticonvulsant activity. semanticscholar.org This principle of utilizing electron-withdrawing substituents on the aromatic ring to boost potency is a recurring theme in the medicinal chemistry of benzodiazepine-related scaffolds.

Impact of Heterocyclic Bioisosteres (e.g., Purine (B94841), Benzotriazole)

The replacement of key structural motifs with bioisosteres is a common strategy in drug design to improve efficacy and other pharmacological parameters. In the realm of this compound chemistry, the use of heterocyclic bioisosteres like purine and benzotriazole (B28993) has been particularly fruitful.

Purines, being prevalent N-heterocyclic compounds in nature, have been a focal point for structural modifications. nih.govnih.gov The potent and selective anticancer compound Bozepinib, for instance, features a purine moiety attached to the this compound scaffold. ugr.es However, it has been demonstrated that the purine fragment alone does not possess antiproliferative activity, underscoring the importance of the combined benzoxazepine-purine structure. ugr.es

Benzotriazole, as a bioisosteric analogue of purine, has also been explored. nih.govresearchgate.net Its structural similarity to purine allows it to be used as a privileged scaffold in the design of new antitumor compounds. nih.gov A study involving the synthesis of 1,5-dihydro-4,1-benzoxazepine derivatives investigated the effect of replacing a purine with a benzotriazole bioisostere, highlighting the continued interest in this design strategy. researchgate.netnih.gov

Significance of Functional Groups (e.g., Sulfonyl, Azepane, Methyleneoxy Enamine Sulfonyl)

The incorporation of specific functional groups is a critical aspect of the rational design of this compound derivatives, often leading to enhanced binding affinity and metabolic stability.

The sulfonyl group, particularly as part of a benzenesulfonyl moiety, is a key feature in many active this compound compounds. tandfonline.comugr.es Sulfonyl chlorides and fluorides are important intermediates in the synthesis of sulfonamides, which exhibit a wide range of biological activities. enamine.net

The azepane functional group has also been incorporated into the design of biologically active molecules, though specific examples directly linked to the this compound core in the provided context are limited. molport.com

The methyleneoxy enamine sulfonyl function has been identified as a crucial scaffold for the antitumor activity of certain 1-(benzenesulfonyl)-4,1-benzoxazepine derivatives. tandfonline.com This highlights how a combination of functional groups integrated into the core structure can be essential for a specific biological effect.

Stereochemical Aspects in SAR

Stereochemistry plays a critical role in the structure-activity relationship of this compound derivatives, as the three-dimensional arrangement of atoms can significantly influence a molecule's interaction with its biological target.

The synthesis of enantiopure this compound-2,5-diones has been achieved using a chiral pool approach, which allows for the creation of specific stereoisomers. For instance, the asymmetric synthesis of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones has been reported, with single-crystal X-ray diffraction confirming the (3R)-configuration of the major products. researchgate.net

In the development of squalene synthase inhibitors based on the this compound scaffold, the absolute stereochemistry required for inhibitory activity was determined to be 3R,5S through optical resolution studies. researchgate.net This finding underscores the importance of controlling stereochemistry to achieve optimal biological activity. Furthermore, enantioselective rhodium-catalyzed hydrofunctionalizations have been developed to produce enantioenriched α-vinyl 1,4-benzoxazepines, demonstrating advanced methods for stereochemical control in the synthesis of these compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. ucl.ac.uk This method is valuable for predicting the activity of new compounds before their synthesis, thereby streamlining the drug discovery process.

While specific QSAR models exclusively for 4,1-benzoxazepines are not detailed in the provided search results, the principles of QSAR have been extensively applied to related benzoxazine (B1645224) and benzodiazepine (B76468) structures. For example, QSAR models have been developed for 1,4-benzoxazin-3-one antimicrobials, revealing that shape, VolSurf, and H-bonding property descriptors are important for their activity. nih.gov These models have shown good predictive power and have been used to design new lead compounds with potentially enhanced activity. nih.gov

Similarly, QSAR studies on 1,4-benzodiazepine-2,5-diones as HDM2 antagonists have been conducted. brieflands.comnih.gov These models, based on computational properties and docking studies, have helped to elucidate the key interactions between the ligands and the HDM2 protein. brieflands.comnih.gov The application of such QSAR models to the this compound class could provide valuable insights for the rational design of new and more potent therapeutic agents.

Advanced Research Applications of 4,1 Benzoxazepine Derivatives

Medicinal Chemistry Applications (Focus on Scaffold Utility and Mechanism Exploration)

The versatility of the 4,1-benzoxazepine scaffold makes it a valuable tool for probing biological mechanisms and designing novel therapeutic agents. By systematically modifying substituents on the benzoxazepine core, chemists can fine-tune the pharmacological properties of the resulting derivatives to achieve desired potency and selectivity for specific biological targets.

The this compound framework has been successfully employed to develop potent inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway. Inhibition of this enzyme is a therapeutic strategy for managing hypercholesterolemia, as it can block cholesterol production without affecting the synthesis of other essential isoprenoids. acs.org

Researchers have synthesized and evaluated series of (3,5-trans)-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives for their inhibitory effects. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at several positions on the scaffold are critical for activity. Potent squalene synthase inhibition was achieved with derivatives featuring isobutyl or neopentyl groups at the 1-position, a chlorine atom at the 7-position, and specific substitutions on the 5-phenyl ring. nih.gov

One notable derivative, the 5-(2,3-dimethoxyphenyl) compound, demonstrated potent inhibition of cholesterol biosynthesis in HepG2 cells. nih.gov Further investigation into its stereochemistry determined that the (3R,5S) absolute configuration is essential for its inhibitory activity. nih.gov An in vivo study in marmosets confirmed that the sodium salt of (3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid effectively lowered plasma cholesterol levels. nih.gov

Additional modifications focused on the carboxyl group at the 3-position of the benzoxazepine ring. acs.orgnih.gov These efforts led to the development of highly potent inhibitors, as detailed in the table below.

Table 1: Squalene Synthase Inhibitory Activity of this compound Derivatives

| Compound | Description | IC₅₀ (nM) | Efficacy |

|---|---|---|---|

| Glycine derivative 3a | A derivative with a modified carboxyl group. acs.orgnih.gov | 15 acs.orgnih.govebi.ac.uk | Potent inhibition of squalene synthase from HepG2 cells. acs.orgnih.gov |

| β-alanine derivative 3f | A derivative with a modified carboxyl group. acs.orgnih.gov | 15 acs.orgnih.govebi.ac.uk | Potent inhibition of squalene synthase from HepG2 cells. acs.orgnih.gov |

| Piperidine-4-acetic acid derivative 4a | An acetylated prodrug. acs.orgnih.gov | - | Most effective inhibitor of cholesterol synthesis in rat liver (ED₅₀ = 2.9 mg/kg, p.o.). acs.orgnih.govacs.org |

The piperidine-4-acetic acid derivative 4a was identified as a prodrug that, after oral administration, is rapidly absorbed and hydrolyzed to its deacetylated, active form (3j). acs.orgnih.govacs.org Kinetic studies showed that these compounds act as competitive inhibitors with respect to farnesyl pyrophosphate, one of the natural substrates of squalene synthase. acs.orgnih.gov

The this compound scaffold has also been explored for its potential to interact with central nervous system receptors, particularly the serotonin (B10506) 1A (5-HT1A) receptor. This receptor is implicated in various neurological and psychiatric conditions, making it an important target for drug development.

Studies have shown that certain 1,4-benzoxazepine (B8686809) derivatives can be designed to exhibit high, nanomolar affinity for the 5-HT1A receptor. nih.govdrugbank.com These derivatives often demonstrate good selectivity over other receptors, such as the dopamine (B1211576) D2 and α1-adrenergic receptors, which is a crucial aspect in developing drugs with fewer side effects. nih.govdrugbank.com

A key example from this research is Piclozotan (SUN N4057), a 1,4-benzoxazepine derivative with the chemical name 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1,4-benzoxazepin-5(4H)-one. nih.govnih.gov Piclozotan displays sub-nanomolar affinity for the 5-HT1A receptor and has shown significant neuroprotective effects in preclinical models of cerebral ischemia. nih.govncats.io This highlights the utility of the benzoxazepine scaffold in creating potent and selective ligands for G-protein coupled receptors like the 5-HT1A receptor.

The this compound framework is a promising scaffold for the design of novel anticancer agents. ugr.esnih.govtandfonline.com A significant body of research has focused on a purine-substituted this compound derivative known as Bozepinib. ugr.es Bozepinib, or (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, has been identified as a potent and selective antitumor compound. ugr.estandfonline.com Studies have indicated that the methyleneoxy enamine sulfonyl portion of the benzoxazepine ring system is essential for its biological activity. ugr.estandfonline.com

The human epidermal growth factor receptor 2 (HER2) is a well-known target in cancer therapy, particularly in a subset of breast cancers where it is overexpressed. tandfonline.comnih.gov Researchers have synthesized and evaluated a series of 1,5-dihydro-4,1-benzoxazepine derivatives for their ability to inhibit HER2. nih.govtandfonline.com These studies explored how different structural modifications influence inhibitory activity, including:

The effect of a methyl group on the 1-(benzenesulphonyl) moiety. tandfonline.com

The bioisosteric replacement of the purine (B94841) ring with a benzotriazole (B28993) moiety. nih.gov

The introduction of bulky substituents at the 6-position of the purine ring. nih.gov

These investigations confirmed that the nitro group on the benzenesulfonyl moiety is a critical feature for HER2 inhibition. nih.gov The most potent derivative identified against isolated HER2 was compound 9a, which incorporates a p-nitrobenzenesulphonyl group and a phenylthio substituent on the purine fragment. nih.gov Another compound, 7c, was found to be the most active against a panel of tumor cell lines and was shown to induce pyroptosis, a form of inflammatory cell death. nih.gov

Table 2: HER2 Inhibitory Activity of Selected this compound Derivatives

| Compound | Description | IC₅₀ vs. HER2 (µM) |

|---|---|---|

| 9a | Contains a p-nitrobenzenesulphonyl moiety and a 6-phenylthio-purine. nih.gov | 7.31 nih.govtandfonline.comnih.gov |

| 3 (Bozepinib) | p-nitrobenzenesulphonyl moiety and a 2,6-dichloro-purine. nih.gov | 27.9 nih.gov |

| 8 | p-nitrobenzenesulphonyl moiety and a benzotriazole ring. nih.gov | 22.2 nih.gov |

The inherent properties of the this compound scaffold have made it an attractive starting point for the development of neuroprotective agents. The neuroprotective effects of these compounds are often linked to their ability to modulate specific targets in the brain, such as the 5-HT1A receptor.

As mentioned previously, the 1,4-benzoxazepine derivative Piclozotan (SUN N4057) has demonstrated significant neuroprotective activity in a preclinical model of stroke (transient middle cerebral artery occlusion). nih.govdrugbank.comnih.govncats.io This effect is attributed to its potent and selective agonism at 5-HT1A receptors. nih.govdrugbank.com

In addition to receptor-mediated neuroprotection, researchers have explored novel synthetic strategies to create more complex benzoxazepine-based structures with potential neuroprotective activities. researchgate.net For instance, domino cyclization reactions have been used to construct condensed polycyclic systems built upon the 1,4-benzoxazepine scaffold. researchgate.net These novel compounds were then evaluated for their ability to protect human neuroblastoma cells from various insults, including hydrogen peroxide, β-amyloid fragments, and oxygen-glucose deprivation. researchgate.net This line of research also led to the identification of a 1,5-benzoxazepine derivative that acts as an inhibitor of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease, with an IC₅₀ value of 6.98 µM. researchgate.net

The structural diversity of the benzoxazepine class has prompted exploration into various therapeutic areas. Reviews of benzoxazepine chemistry note that 1,4-benzoxazepine derivatives have been investigated for their antihistaminic properties, suggesting they can act as H1 receptor antagonists. clockss.org Furthermore, specific examples of bioactive benzoxazepine derivatives include compounds that have been assessed for potential antidepressant effects. acs.org This indicates that with appropriate structural modifications, the benzoxazepine scaffold can be tailored to interact with targets relevant to depression and allergic conditions.

Targeting protein-protein interactions (PPIs) represents a challenging but promising frontier in drug discovery. The this compound scaffold has emerged as a viable framework for developing inhibitors of these complex interactions.

One notable application is the design of inhibitors for the bromodomains of the transcriptional coactivators CBP and p300. researchgate.net These bromodomains are crucial for recognizing acetylated lysine (B10760008) residues on histone proteins, a key PPI in chromatin regulation. Researchers have developed a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone that serves as an N-acetyl-lysine mimetic, successfully disrupting this interaction. researchgate.net

The benzoxazepine scaffold has also been used to create conformationally restricted mimetics for enzyme inhibitor design. For example, a benzoxazepine acetic acid derivative was designed as a constrained P3-P2 mimetic to develop inhibitors for the SARS-CoV-2 main protease (Mpro). asm.org This approach uses the rigid scaffold to lock the molecule into a bioactive conformation that mimics how a natural peptide substrate would bind, potentially filling key lipophilic pockets of the enzyme's active site. asm.org

Therapeutic Area Exploration for Specific Target Modulation (e.g., Antidepressants, H1 Receptor Antagonists)

Material Science and Catalysis

The unique heterocyclic structure of the this compound scaffold has prompted its investigation in fields beyond pharmacology, notably in material science and catalysis. Researchers are exploring how the electronic properties and structural versatility of these derivatives can be harnessed for specialized applications, including the protection of metals and the facilitation of stereoselective chemical reactions.

Application in Corrosion Inhibition Studies

The use of organic heterocyclic compounds is a key strategy for protecting metallic substrates from corrosion, particularly in industrial settings like acidic pickling baths. researchgate.net Derivatives of this compound have emerged as promising corrosion inhibitors for mild steel in aggressive acidic environments. researchgate.net

Research has demonstrated that these compounds can effectively mitigate corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netcolab.ws The mechanism of this protection is often studied using a combination of electrochemical techniques, surface analysis, and theoretical calculations.

Detailed Research Findings:

Studies involving this compound derivatives as corrosion inhibitors for mild steel in acidic solutions have yielded significant results. researchgate.net The effectiveness of these inhibitors is typically evaluated by methods such as weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net

One study investigating a specific benzoxazepine derivative demonstrated a remarkable increase in corrosion inhibition efficiency, rising from 79.4% to 93.3% with changes in inhibitor concentration. researchgate.net The potentiodynamic polarization data from these studies often indicate that benzoxazepine derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. colab.ws

The adsorption of these inhibitor molecules onto the steel surface is a crucial aspect of their function. Analysis using the Langmuir adsorption model suggests that the process is spontaneous. researchgate.netcolab.wsresearchgate.net This is further supported by scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) analyses, which visually confirm the formation of a protective film on the metal surface. researchgate.netcolab.ws

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Inhibitor Type |

|---|---|---|---|---|---|---|

| Benzoxazepine Derivative | Mild Steel | Acidic Pickling Bath | Not Specified | 93.3 | Langmuir | Mixed |

| 4-methyl-1,2-dihydro-3H-benzo[b] researchgate.netresearchgate.netdiazepin-3-one (MHBZO) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.22 | Langmuir | Mixed |

| 1,5-Benzodiazepine derivative (BZD-1) | Carbon Steel | 1 M HCl | 10⁻³ M | 97 | Not Specified | Not Specified |

Development of Benzoxazepine-Based Ligands for Asymmetric Catalysis

In the field of asymmetric catalysis, the development of novel chiral ligands is paramount for synthesizing enantiomerically pure compounds, which is especially critical in the pharmaceutical industry. The rigid, fused-ring structure of this compound makes it an attractive scaffold for designing such ligands.

Researchers have successfully synthesized novel chiral this compound-2,5-diones using a chiral pool methodology. researchgate.netnih.govnih.gov This approach involves coupling achiral substituted anthranilic acids with chiral α-haloacids derived from naturally occurring amino acids. mdpi.com The choice of the halogen (chlorine vs. bromine) on the α-haloacid has been shown to significantly affect the reaction, with α-bromoacids facilitating a direct, single-step cyclization to the benzoxazepine core due to bromine being a better leaving group. nih.gov In contrast, the corresponding α-chloroacids often require base catalysis to achieve cyclization. nih.gov

Another advanced strategy involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid. acs.org This method has been used to produce chiral 1,4-benzoxazepines in high yields (up to 98%) and with excellent enantioselectivity (up to 94% ee). acs.org While focused on the 1,4-isomer, this catalytic strategy highlights a sophisticated approach to creating chiral benzoxazepine structures. Research has also been initiated to investigate organometallic routes for preparing biologically active 4H,6H-pyrrolo-[1,2-a] researchgate.netresearchgate.netbenzoxazepine derivatives to serve as new atropisomeric ligands. researchgate.net

| Target Compound Type | Strategy | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones | Chiral Pool Synthesis | α-bromoacids | Not Specified | Not Specified |

| Chiral 1,4-Benzoxazepines | Enantioselective Desymmetrization | (R)-SPINOL-derived chiral phosphoric acid (CPA-8) | up to 98% | up to 94% |

| This compound-2,5-diones | Coupling and Base-Mediated Cyclization | α-chloroacids / K₂CO₃ | Not Specified | Not Specified |

Q & A

Q. What are the key structural features of 4,1-benzoxazepine that influence its reactivity and biological activity?

The this compound core consists of a seven-membered oxygen-nitrogen heterocycle fused to a benzene ring. Substituents at positions C2 (pyrazole) and C7 (triazole) significantly modulate its pharmacological properties, as seen in Taselisib, a PI3K inhibitor . Functional groups like sulfonyl or azepane moieties further enhance binding affinity and metabolic stability . For characterization, prioritize NMR (1H/13C) to confirm regiochemistry and X-ray crystallography to resolve stereochemical ambiguities .

Q. What are standard synthetic routes to construct the this compound scaffold?

Common methods include:

- Cyclization of ortho-aminophenols with haloalkanes or epoxides under basic conditions .

- Domino reactions , such as Knoevenagel–hydride shift cascades, to form fused benzoxazepines (e.g., neuroprotective derivatives) .

- Transition-metal catalysis (e.g., La(OTf)₃) for hydroalkoxylation/Prins cyclization sequences .

Initial routes for Taselisib required hazardous reagents (CO gas, dibromoethane), prompting optimization for scalability .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- HPLC-MS for purity assessment and metabolite identification.

- Electrochemical analysis (e.g., Tafel plots) to study corrosion inhibition properties .

- DFT calculations to predict electronic properties and reaction pathways .

Advanced Research Questions

Q. How do researchers address challenges in multi-step synthesis of this compound-based APIs?

Case Study: The discovery route for Taselisib’s benzoxazepine core involved 8 steps with hazardous reagents. Scalable alternatives were developed using flow chemistry to minimize intermediates and replace CO gas with safer carbonyl sources . Key strategies:

Q. What mechanistic insights explain contradictory hydrolysis pathways in benzoxazepine derivatives?

18O-labeling experiments revealed two parallel hydrolysis pathways for protonated benzoxazepines:

Q. How can reaction conditions be optimized for stereoselective benzoxazepine synthesis?

Example: Diastereoselective domino reactions (e.g., Knoevenagel–hydride shift) achieve >90% selectivity by:

- Temperature control (low temps favor kinetic products).

- Chiral auxiliaries (e.g., Evans’ oxazolidinones).

- Lewis acid catalysis (Mg(OTf)₂ vs. La(OTf)₃ for divergent cyclization) .

Q. What computational methods aid in predicting benzoxazepine bioactivity?

Q. How should researchers resolve contradictions in biological activity data across studies?

Approach:

- Cross-validate assays (e.g., compare IC50 values via fluorescence polarization vs. radiometric assays).

- Control for metabolic stability (e.g., hepatic microsome testing to rule out rapid degradation) .

- Structural analogs : Test minor substituent variations (e.g., sulfonyl vs. carbonyl groups) to isolate activity drivers .

Q. What interdisciplinary applications exist for this compound derivatives beyond pharmacology?

Q. What are emerging strategies for stereochemical control in benzoxazepine synthesis?

- Atroposelective catalysis to resolve axial chirality in biaryl-substituted derivatives.

- Dynamic kinetic resolution using enzyme-metal hybrid catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.